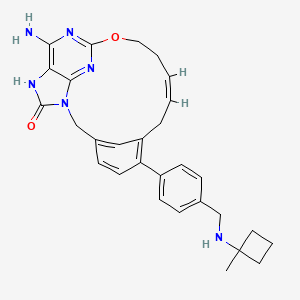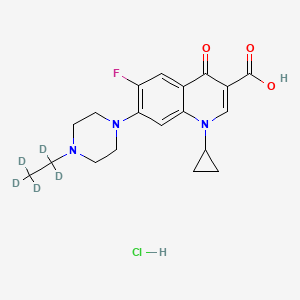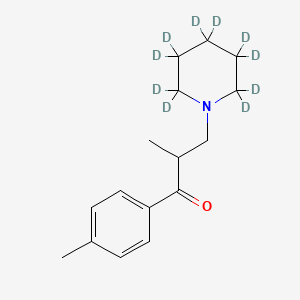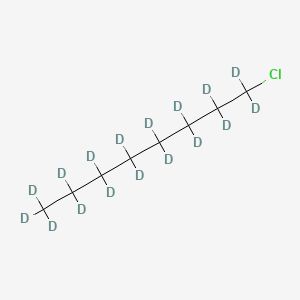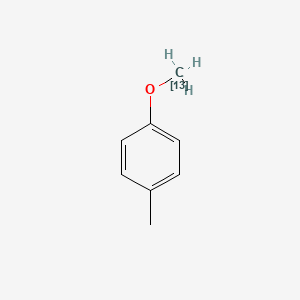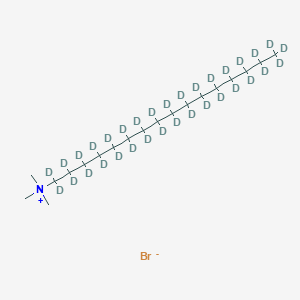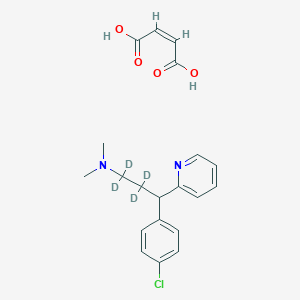
Chlorpheniramine-d4 Maleate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorpheniramine-d4 (maleate) is a deuterated form of chlorpheniramine maleate, a first-generation antihistamine commonly used to relieve symptoms of allergy, hay fever, and the common cold. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of chlorpheniramine due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chlorpheniramine-d4 (maleate) involves several steps:
Starting Materials:
p-chlorobenzonitrile and 2-bromopyridine are used as the primary raw materials.Intermediate Formation: These materials react under the action of sodium amide to form an intermediate.
Further Reaction: N,N-dimethyl chloroethane hydrochloride is added to the reaction mixture to generate another intermediate.
Final Product Formation: This intermediate undergoes a reaction with a strong alkali to form chlorpheniramine, which is then reacted with maleic acid to produce chlorpheniramine maleate.
Industrial Production Methods
The industrial production of chlorpheniramine-d4 (maleate) follows a similar synthetic route but is optimized for large-scale production. The process involves continuous feeding of materials and salifying the intermediate using the acid-base properties of the structure. This method ensures high purity (over 99%) and an overall weight yield of about 160% .
Análisis De Reacciones Químicas
Types of Reactions
Chlorpheniramine-d4 (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Common in the presence of nucleophiles, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of chlorpheniramine, which are often studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
Chlorpheniramine-d4 (maleate) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of chlorpheniramine.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference standard in the development of new antihistamines.
Analytical Chemistry: Employed in various analytical techniques like LC/MS and GC/MS for quantitation
Mecanismo De Acción
Chlorpheniramine-d4 (maleate) exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. The compound competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but more sedative effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects.
Loratadine: Another second-generation antihistamine known for its non-sedative properties
Uniqueness
Chlorpheniramine-d4 (maleate) is unique due to its deuterated form, which makes it particularly useful in scientific research for studying the pharmacokinetics and metabolism of chlorpheniramine. Its stable isotope labeling provides more accurate and reliable data in various analytical applications .
Propiedades
Fórmula molecular |
C20H23ClN2O4 |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i10D2,12D2; |
Clave InChI |
DBAKFASWICGISY-KUHGFLGISA-N |
SMILES isomérico |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])N(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


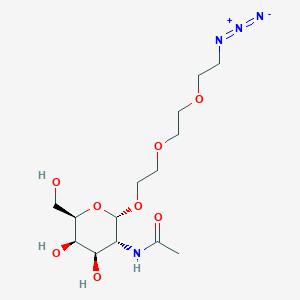
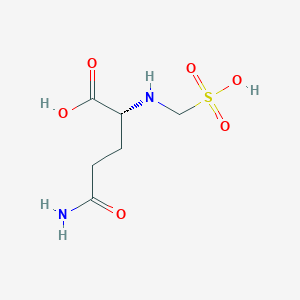
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)


![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
